molecular formula C13H8ClFO2 B8376952 2'-Chloro-4'-fluoro-biphenyl-2-carboxylic acid

2'-Chloro-4'-fluoro-biphenyl-2-carboxylic acid

Cat. No. B8376952
M. Wt: 250.65 g/mol
InChI Key: UPKVNKYZEHKNDY-UHFFFAOYSA-N
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Patent
US08871934B2

Procedure details

To a mixture of phosphorus pentoxide (133 g) and methanesulfonic acid (1300 ml) was added 2′-chloro-4′-fluoro-biphenyl-2-carboxylic acid (132.9 g), and the mixture was stirred at 80° C. for 2.5 hr. The reaction mixture was ice-cooled, water (1300 ml) was slowly added dropwise, and the mixture was further stirred at room temperature for 1 hr. This suspension was filtered, and the obtained solid was washed with water (300 ml). The solid was mixed with 50 v/v % ethanol-water (1300 ml), and the slurry was stirred at room temperature for 1.5 hr, and filtered. The obtained solid was washed with 50 v/v % ethanol-water (200 ml), air-dried for 3 hr, and dried under reduced pressure at 60° C. to give the title compound (121.6 g, 99%).
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step One
Quantity
132.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O.[Cl:20][C:21]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:22]=1[C:28]1[C:29]([C:34]([OH:36])=O)=[CH:30][CH:31]=[CH:32][CH:33]=1>O>[Cl:20][C:21]1[C:22]2[C:28]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:34](=[O:36])[C:23]=2[CH:24]=[C:25]([F:27])[CH:26]=1

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
1300 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
132.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C=1C(=CC=CC1)C(=O)O
Step Three
Name
Quantity
1300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This suspension was filtered
WASH
Type
WASH
Details
the obtained solid was washed with water (300 ml)
ADDITION
Type
ADDITION
Details
The solid was mixed with 50 v/v % ethanol-water (1300 ml)
STIRRING
Type
STIRRING
Details
the slurry was stirred at room temperature for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The obtained solid was washed with 50 v/v % ethanol-water (200 ml)
CUSTOM
Type
CUSTOM
Details
air-dried for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC(=CC=2C(C3=CC=CC=C3C12)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 121.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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